![molecular formula C12H10N4S2 B14950599 5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound with the molecular formula C13H11N3S2 It is known for its unique structural features, which include a methylsulfanyl group, a phenylmethylidene hydrazino group, and an isothiazolecarbonitrile core
Preparation Methods
The synthesis of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves multiple steps, typically starting with the preparation of the isothiazolecarbonitrile core. The synthetic route often includes the following steps:
Formation of the Isothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, often using methylthiol or related reagents.
Addition of the Phenylmethylidene Hydrazino Group: This step involves the condensation of a hydrazine derivative with a benzaldehyde derivative to form the phenylmethylidene hydrazino group.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The phenylmethylidene hydrazino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE include other isothiazole derivatives and compounds with similar functional groups. Some examples are:
3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLAMINO]ETHENYL}-1,2-THIAZOLE-4-CARBONITRILE: This compound has a similar isothiazole core but with different substituents.
5-(METHYLSULFANYL)-3-(PHENYLAMINO)-1,2-THIAZOLE-4-CARBONITRILE: Another isothiazole derivative with a phenylamino group.
The uniqueness of 3-(METHYLSULFANYL)-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N4S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-[(2E)-2-benzylidenehydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N4S2/c1-17-12-10(7-13)11(18-16-12)15-14-8-9-5-3-2-4-6-9/h2-6,8,15H,1H3/b14-8+ |
InChI Key |
YNXXZBNTXUOQST-RIYZIHGNSA-N |
Isomeric SMILES |
CSC1=NSC(=C1C#N)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CSC1=NSC(=C1C#N)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.